molecular formula C10H9O4- B15280744 5,6-dimethoxy-2-benzofuran-1-olate

5,6-dimethoxy-2-benzofuran-1-olate

Cat. No.: B15280744
M. Wt: 193.18 g/mol
InChI Key: YDUCIPILONRZBS-UHFFFAOYSA-M
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Description

5,6-Dimethoxy-2-benzofuran-1-olate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two methoxy groups at the 5 and 6 positions of the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-2-benzofuran-1-olate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-hydroxy-3,4-dimethoxybenzaldehyde as a starting material, which undergoes cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the use of microwave irradiation to accelerate the reaction, reducing the reaction time significantly compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-2-benzofuran-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits significant antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: Its derivatives are being explored for their potential use in treating diseases such as cancer and bacterial infections.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-2-benzofuran-1-olate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethoxy-2-benzofuran-1-olate stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and bioavailability, making it a promising candidate for further research and development .

Properties

Molecular Formula

C10H9O4-

Molecular Weight

193.18 g/mol

IUPAC Name

5,6-dimethoxy-2-benzofuran-1-olate

InChI

InChI=1S/C10H10O4/c1-12-8-3-6-5-14-10(11)7(6)4-9(8)13-2/h3-5,11H,1-2H3/p-1

InChI Key

YDUCIPILONRZBS-UHFFFAOYSA-M

Canonical SMILES

COC1=CC2=COC(=C2C=C1OC)[O-]

Origin of Product

United States

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